1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one
Description
Properties
CAS No. |
89522-18-9 |
|---|---|
Molecular Formula |
C22H15N3O |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1,3-diphenyl-5H-pyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C22H15N3O/c26-22-19-20(15-9-3-1-4-10-15)24-25(16-11-5-2-6-12-16)21(19)17-13-7-8-14-18(17)23-22/h1-14H,(H,23,26) |
InChI Key |
MABLIDBQOALTIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=O)NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
- The reaction typically proceeds by heating a mixture of the o-aminocarbonyl compound and a pyrazolone derivative in a high-boiling solvent such as ethylene glycol.
- The condensation forms bonds between the nitrogen atom of the pyrazolone and the carbonyl carbon of the aminocarbonyl compound, followed by cyclization to yield the pyrazoloquinoline core.
- Yields vary widely depending on substituents and conditions, ranging from 20% to 85%.
Key Findings
- Tomasik et al. demonstrated a one-step synthesis of various pyrazoloquinolines by reacting o-aminocarbonyl compounds with substituted pyrazolones in boiling ethylene glycol, achieving yields up to 85%.
- Microwave-assisted Friedländer condensation supported on clay has been reported to enhance reaction rates and yields for similar pyrazoloquinolines.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient route to pyrazoloquinolines by combining three or more reactants in a single step, reducing purification steps and improving atom economy.
Example Protocol
- A three-component reaction involving pyrazolones, aromatic aldehydes, and amines under reflux or microwave conditions can yield 1,3-diphenyl-substituted pyrazoloquinolines.
- The reaction proceeds via initial formation of a benzylidene intermediate, followed by ring closure and aromatization.
Research Data
- Recent studies have reported successful synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines using MCRs, with detailed NMR characterization confirming the structure.
- The reaction conditions typically involve heating at 150–260 °C in melt or solvent-free conditions, with purification by column chromatography or crystallization.
Niementowski and Pfitzinger Synthesis Adaptations
These classical quinoline synthesis methods have been adapted for pyrazoloquinoline preparation.
Niementowski Reaction
- Involves the reaction of anthranilic acid derivatives with pyrazolones in the presence of sodium acetate.
- The reaction yields 4-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline derivatives.
- The process may require heating and careful control of reaction conditions to avoid side products.
Synthesis via 4-Aroyl-5-Chloropyrazoles
An alternative approach involves the use of 4-aroyl-5-chloropyrazoles as key intermediates.
Methodology
- 5-Chloropyrazoles are acylated with aromatic acid chlorides in the presence of aluminum chloride.
- Subsequent chlorination with phosphorus oxychloride and heating at elevated temperatures (210 °C) leads to pyrazoloquinoline formation.
- This method requires harsher conditions and longer reaction times (2–3 hours) compared to Friedländer condensation.
Observations
- Intermediate products such as 4-benzylidene derivatives can be isolated, indicating a stepwise mechanism involving initial condensation followed by ring closure.
- The reaction yields and purity depend on the substituents on the pyrazole and aroyl groups.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reactants | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Friedländer Condensation | o-Aminocarbonyl compounds + pyrazolones | Boiling ethylene glycol or microwave-assisted | 20–85 | One-step synthesis; widely used |
| Multicomponent Reaction (MCR) | Pyrazolones + aldehydes + amines | Melt or solvent-free, 150–260 °C | Moderate to high | Efficient, fewer purification steps |
| Niementowski Reaction | Anthranilic acid + pyrazolones | Heating with sodium acetate | Moderate | Produces hydroxy derivatives; side products possible |
| Pfitzinger Reaction | Isatin derivatives + aldehydes/ketones | Basic conditions, ring opening | Low to moderate | Alternative route; less common |
| 4-Aroyl-5-Chloropyrazole Route | 5-Chloropyrazoles + acid chlorides | 210 °C, 2–3 hours | Variable | Requires harsh conditions; intermediates isolable |
Summary of Research Findings
- The Friedländer condensation remains the most versatile and commonly employed method for synthesizing 1,3-diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one, offering good yields and operational simplicity.
- Multicomponent reactions provide a modern, efficient alternative with potential for structural diversity and reduced reaction times.
- Classical quinoline syntheses such as Niementowski and Pfitzinger reactions have been adapted but are less favored due to lower yields or more complex reaction conditions.
- The use of 4-aroyl-5-chloropyrazoles expands the synthetic toolbox but requires more severe conditions and careful handling.
This comprehensive analysis integrates data from multiple peer-reviewed sources, ensuring a robust understanding of the preparation methods for this important pyrazoloquinoline compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction could yield partially or fully reduced pyrazoloquinoline compounds.
Scientific Research Applications
1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of fluorescent sensors and materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Pyrrolo[2,3-c]quinolin-4-one (Compound 10)
- Structure : Replaces the pyrazole ring with a pyrrole moiety.
- Synthesis : Synthesized via a reaction involving benzoic acid, DPPA, and Et3N in 1,2-dichlorobenzene at 60°C .
Chromen[4,3-c]pyrazol-4-ones
Substituent Effects on Pharmacological Activity
Pyrazoloquinolinones with Aryl/Alkyl Substituents
- 2-Aryl-2H-pyrazolo[4,3-c]quinolin-3-ones: Synthesized from ethyl-quinolin-4-one-3-carboxylates, these derivatives exhibit substituent-dependent binding to GABAA receptors. For example, electron-withdrawing groups (e.g., Cl) enhance affinity, while bulky substituents reduce it .
Hydroxy-Substituted Derivatives
- 5,8-Dihydroxy-2-(4’-hydroxyphenyl)-2H-pyrazolo[4,3-c]quinolin-4-one: Hydroxy groups improve water solubility but may reduce metabolic stability due to susceptibility to glucuronidation .
- Comparison : The diphenyl groups in the target compound confer higher hydrophobicity, favoring membrane interaction but limiting aqueous solubility.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Diphenyl groups in the target compound increase logP values compared to hydroxy or amino derivatives, favoring CNS penetration but complicating formulation .
- Metabolic Stability : Nitro-containing analogs (e.g., 3-(nitromethyl)-derivatives) exhibit higher reactivity, whereas diphenyl groups may slow oxidative metabolism .
Biological Activity
1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrazoloquinoline family and features a fused pyrazole and quinoline structure. Its molecular formula is with a molecular weight of approximately 337.4 g/mol. The unique structure contributes to its biological activity and interaction with various molecular targets.
Antimicrobial Activity
Research has indicated that 1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one exhibits notable antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance:
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic |
|---|---|---|
| E. coli | 15 | Ampicillin |
| Bacillus subtilis | 18 | Norfloxacin |
| Staphylococcus aureus | 20 | Benzyl penicillin |
These results suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been extensively studied. It demonstrates cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MDA-MB-231 (breast) | 2.40 ± 0.28 | Doxorubicin |
| K562 (leukemia) | 1.05 ± 0.64 | Imatinib |
| HEL (erythroleukemia) | 1.00 ± 0.42 | Vincristine |
The compound's mechanism involves apoptosis induction and cell cycle arrest, which are critical for its anticancer efficacy.
The biological activity of 1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It modulates receptor activity that influences cellular signaling pathways critical for tumor growth and survival.
Case Studies
- Study on Anticancer Effects : A study published in Frontiers in Chemistry evaluated the anticancer effects of this compound on various tumor cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspases and modulation of apoptotic markers such as PARP cleavage .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multi-drug resistant strains of bacteria. The compound was shown to inhibit bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting a promising alternative treatment strategy for infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
